molecular formula C14H19NO2S B4102075 3-(phenylsulfanyl)-N-(tetrahydrofuran-2-ylmethyl)propanamide

3-(phenylsulfanyl)-N-(tetrahydrofuran-2-ylmethyl)propanamide

Cat. No.: B4102075
M. Wt: 265.37 g/mol
InChI Key: CQEPCGIUCGIXDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(phenylsulfanyl)-N-(tetrahydrofuran-2-ylmethyl)propanamide is an organic compound that features a phenylthio group attached to a propanamide backbone, with a tetrahydro-2-furanylmethyl substituent on the nitrogen atom

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S/c16-14(15-11-12-5-4-9-17-12)8-10-18-13-6-2-1-3-7-13/h1-3,6-7,12H,4-5,8-11H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEPCGIUCGIXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylsulfanyl)-N-(tetrahydrofuran-2-ylmethyl)propanamide typically involves the following steps:

    Formation of the Phenylthio Group: The phenylthio group can be introduced through the reaction of a thiol with a suitable phenyl halide under basic conditions.

    Amidation Reaction: The propanamide backbone is formed by reacting a propanoic acid derivative with an amine. In this case, the amine is tetrahydro-2-furanylmethylamine.

    Coupling Reaction: The final step involves coupling the phenylthio group with the propanamide backbone under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under strong reducing conditions.

    Substitution: The phenylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the amide group.

    Substitution: Nucleophiles such as thiolates or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(phenylsulfanyl)-N-(tetrahydrofuran-2-ylmethyl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme interactions or receptor binding.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(phenylsulfanyl)-N-(tetrahydrofuran-2-ylmethyl)propanamide depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylthio group can participate in hydrophobic interactions, while the amide and tetrahydro-2-furanylmethyl groups can form hydrogen bonds and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(phenylthio)-N-methylpropanamide: Similar structure but with a methyl group instead of the tetrahydro-2-furanylmethyl group.

    3-(phenylthio)-N-(2-hydroxyethyl)propanamide: Contains a hydroxyethyl group instead of the tetrahydro-2-furanylmethyl group.

Uniqueness

3-(phenylsulfanyl)-N-(tetrahydrofuran-2-ylmethyl)propanamide is unique due to the presence of the tetrahydro-2-furanylmethyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(phenylsulfanyl)-N-(tetrahydrofuran-2-ylmethyl)propanamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(phenylsulfanyl)-N-(tetrahydrofuran-2-ylmethyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.